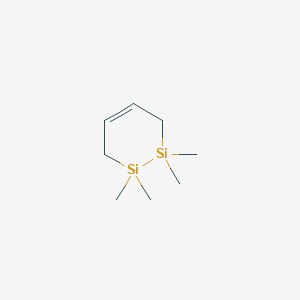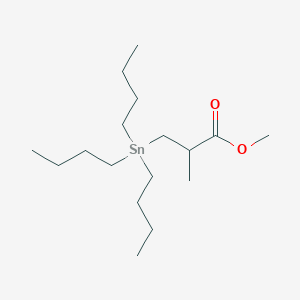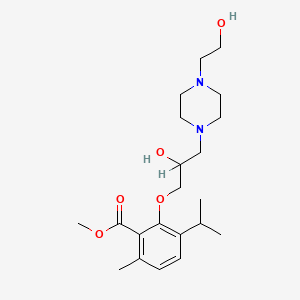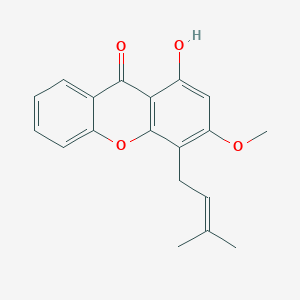
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline is a unique organosilicon compound characterized by its tetrahydro structure and tetramethyl groups
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of silane precursors under specific conditions. One common method includes the use of a catalytic amount of a transition metal complex to facilitate the formation of the disiline bond. The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the desired product yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminium hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to various functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and ceramics.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as bio-compatible materials.
Medicine: Research is ongoing to investigate its potential as a component in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic and inorganic molecules, facilitating the formation of complex structures. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetramethyl-1,2,3,6-tetrahydro-1,2-disiline can be compared with other similar compounds such as:
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound shares a similar tetrahydro structure but differs in its carbon-based framework.
2,3,5,6-Tetramethyl-1,4-phenylenediamine: While this compound also features tetramethyl groups, it is based on a phenylenediamine structure rather than a disiline framework.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: This compound has a similar tetramethyl substitution pattern but is based on a benzene ring.
The uniqueness of this compound lies in its silicon-based structure, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs.
Propriétés
Numéro CAS |
51043-84-6 |
|---|---|
Formule moléculaire |
C8H18Si2 |
Poids moléculaire |
170.40 g/mol |
Nom IUPAC |
1,1,2,2-tetramethyl-3,6-dihydrodisiline |
InChI |
InChI=1S/C8H18Si2/c1-9(2)7-5-6-8-10(9,3)4/h5-6H,7-8H2,1-4H3 |
Clé InChI |
RPUJYVRAHYBJEK-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC=CC[Si]1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)

![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)

![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)



![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
